REACTION_CXSMILES
|
C1(C)C=CC=CC=1.CS(O)(=O)=O.[C:13]1(=[O:19])[O:18][C:16](=O)[CH:15]=[CH:14]1.[CH3:20][O:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24](N)[CH:23]=1.C([N:31](CC)CC)C>>[CH3:20][O:21][C:22]1[CH:23]=[C:24]([C:15]2[C:16]([NH:31][C:13](=[O:19])[CH:14]=2)=[O:18])[CH:25]=[CH:26][CH:27]=1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
24.67 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC=C1)N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred magnetically at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
A total of 3.7 ml of water was collected in the trap
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the upper (toluene) phase was decanted off
|
Type
|
EXTRACTION
|
Details
|
The lower phase was extracted with 6×70 ml portions of fresh toluene
|
Type
|
CUSTOM
|
Details
|
The toluene was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to yield 27.3 g (67% of theory) of a clear yellow liquid
|
Type
|
CUSTOM
|
Details
|
The product crystallized to a solid
|
Type
|
CUSTOM
|
Details
|
upon standing at room temperature
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1)C=1C(=O)NC(C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |